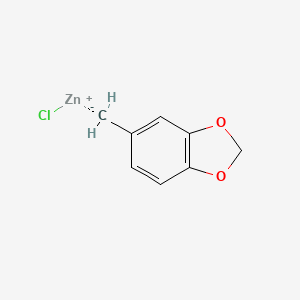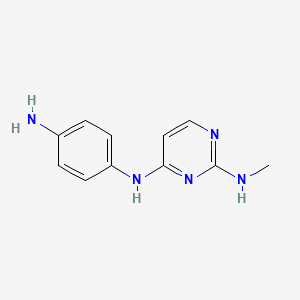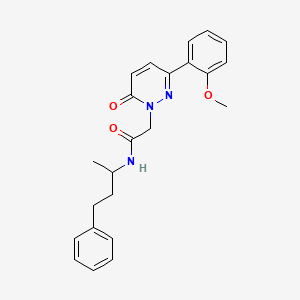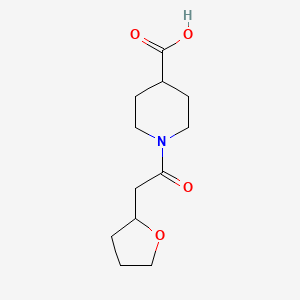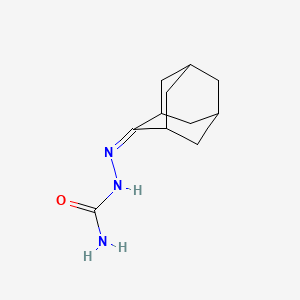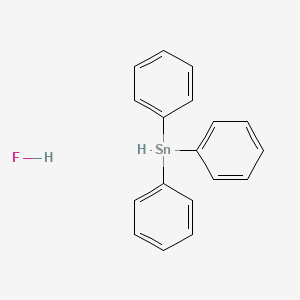![molecular formula C12H11BrO2Zn B14885759 3-[(Furan-2-ylmethoxy)methyl]phenylZinc bromide](/img/structure/B14885759.png)
3-[(Furan-2-ylmethoxy)methyl]phenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(furan-2-ylmethoxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(furan-2-ylmethoxy)methyl]phenylzinc bromide typically involves the reaction of 3-[(furan-2-ylmethoxy)methyl]bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3-[(furan-2-ylmethoxy)methyl]bromobenzene+Zn→3-[(furan-2-ylmethoxy)methyl]phenylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems helps in maintaining the reaction conditions, such as temperature and pressure, which are crucial for the efficient formation of the organozinc reagent.
Análisis De Reacciones Químicas
Types of Reactions
3-[(furan-2-ylmethoxy)methyl]phenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc moiety is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Palladium-based catalysts are commonly used in cross-coupling reactions involving this compound.
Bases: Bases like potassium carbonate (K₂CO₃) are often used to facilitate the reaction.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In Suzuki-Miyaura coupling, the product is typically a biaryl compound.
Aplicaciones Científicas De Investigación
3-[(furan-2-ylmethoxy)methyl]phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: It is employed in the modification of biomolecules for studying biological processes.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism by which 3-[(furan-2-ylmethoxy)methyl]phenylzinc bromide exerts its effects involves the formation of a reactive intermediate that can participate in various chemical reactions. The zinc moiety acts as a nucleophile, facilitating the transfer of the phenyl group to an electrophilic partner, such as a halide or a boronic acid, in cross-coupling reactions.
Comparación Con Compuestos Similares
Similar Compounds
Phenylzinc Bromide: Similar in structure but lacks the furan moiety.
Furylzinc Bromide: Contains the furan ring but lacks the phenyl group.
3-[(furan-2-ylmethoxy)methyl]phenylboronic Acid: Similar in structure but contains a boronic acid group instead of zinc.
Uniqueness
3-[(furan-2-ylmethoxy)methyl]phenylzinc bromide is unique due to its dual functionality, combining the reactivity of both the furan and phenyl groups. This makes it a versatile reagent in organic synthesis, capable of participating in a wide range of chemical reactions.
Propiedades
Fórmula molecular |
C12H11BrO2Zn |
|---|---|
Peso molecular |
332.5 g/mol |
Nombre IUPAC |
bromozinc(1+);2-(phenylmethoxymethyl)furan |
InChI |
InChI=1S/C12H11O2.BrH.Zn/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-14-12;;/h1-2,4-8H,9-10H2;1H;/q-1;;+2/p-1 |
Clave InChI |
WDCHFCHANYFSIC-UHFFFAOYSA-M |
SMILES canónico |
C1=C[C-]=CC(=C1)COCC2=CC=CO2.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


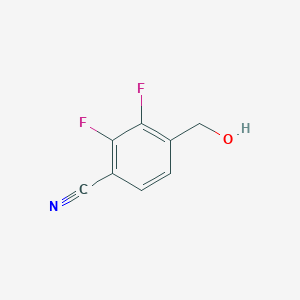
![2-Azaspiro[5.5]undecan-7-one hydrochloride](/img/structure/B14885677.png)

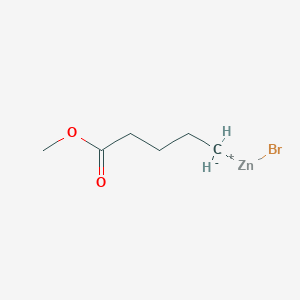
![(1S,2S,3S,5S)-3-(7-(((1R,2R)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B14885685.png)
![tert-Butyl 2-((4R,6S)-6-((S)-8-fluoro-4-isopropyl-2-(N-methylmethylsulfonamido)-5,6-dihydrobenzo[h]quinazolin-6-yl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate](/img/structure/B14885689.png)
![4-chloro-N'-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B14885696.png)
![4-(3-Bromopyrazolo[1,5-a]pyridin-4-yl)-2-methylbut-3-yn-2-ol](/img/structure/B14885697.png)
